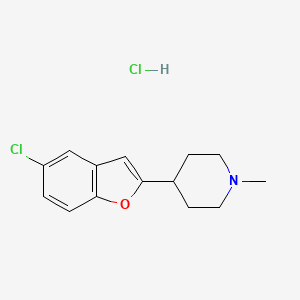
Sercloremine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sercloremine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a 5-chloro-2-benzofuranyl group and a methyl group, and it is commonly used in its hydrochloride salt form. The presence of the benzofuran moiety imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sercloremine hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions or through the cyclization of aryl acetylenes using transition-metal catalysis.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the 5-position of the benzofuran ring through halogenation reactions using reagents such as N-chlorosuccinimide (NCS) or chlorine gas.
Attachment of the Piperidine Ring: The piperidine ring is attached to the benzofuran moiety through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Methylation: The piperidine nitrogen is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sercloremine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation Products: Corresponding ketones, aldehydes, or carboxylic acids depending on the specific oxidizing agent and reaction conditions.
Reduction Products: Reduced derivatives with specific functional groups converted to alcohols or amines.
Substitution Products: Various substituted piperidine or benzofuran derivatives with different functional groups attached.
Scientific Research Applications
Sercloremine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Sercloremine hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to modulation of their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures but different substituents, such as 4-(2-benzofuranyl)-1-methylpiperidine.
Benzofuran Derivatives: Compounds with similar benzofuran structures but different substituents, such as 5-chloro-2-(piperidin-1-yl)benzofuran.
Uniqueness
Sercloremine hydrochloride is unique due to the specific combination of the piperidine ring, benzofuran moiety, and chlorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
54403-20-2 |
|---|---|
Molecular Formula |
C14H17Cl2NO |
Molecular Weight |
286.2 g/mol |
IUPAC Name |
4-(5-chloro-1-benzofuran-2-yl)-1-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C14H16ClNO.ClH/c1-16-6-4-10(5-7-16)14-9-11-8-12(15)2-3-13(11)17-14;/h2-3,8-10H,4-7H2,1H3;1H |
InChI Key |
RTLGMUXJYFSHMM-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)C2=CC3=C(O2)C=CC(=C3)Cl.Cl |
Canonical SMILES |
CN1CCC(CC1)C2=CC3=C(O2)C=CC(=C3)Cl.Cl |
Key on ui other cas no. |
54403-20-2 |
Synonyms |
4-(5-chlorobenzofuranyl-2)-1-methylpiperidine hydrochloride CGP 4718 A CGP 4718A CGP-4718A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


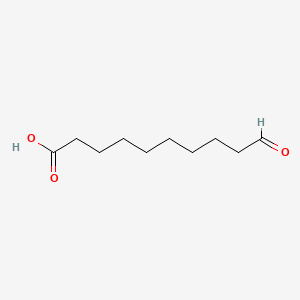
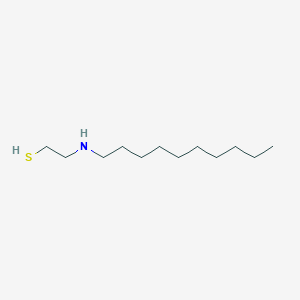
![(1S,2S,6S,11S,14S,15R,18R)-20-hydroxy-8,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B1201806.png)

![2-[[4-(2-furanylmethyl)-5-methyl-1,2,4-triazol-3-yl]thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1201813.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1201814.png)
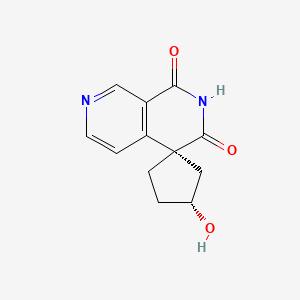
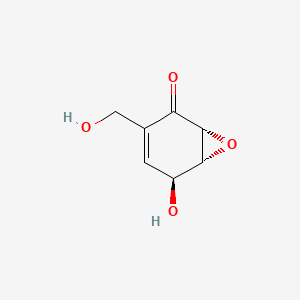


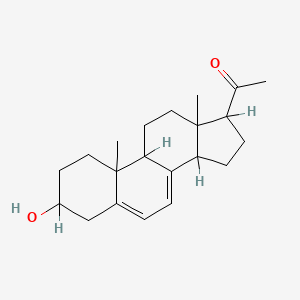
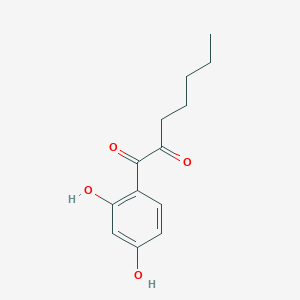

![N-cyclopentylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B1201826.png)
